N-グリカンα(2-6)結合シアル酸

説明

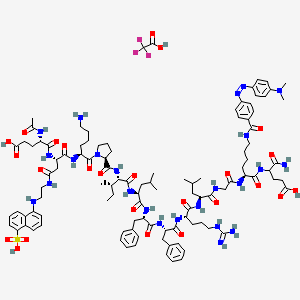

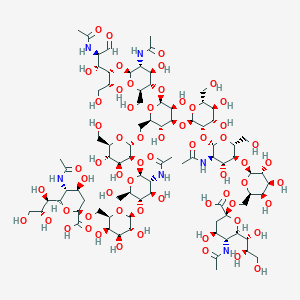

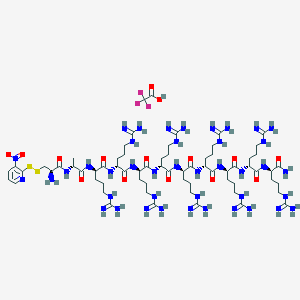

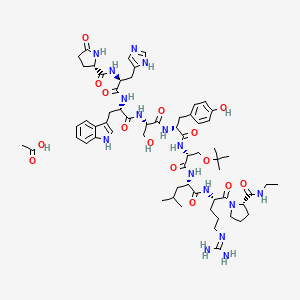

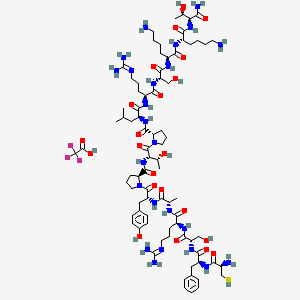

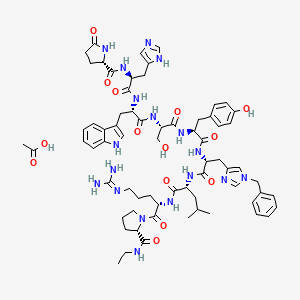

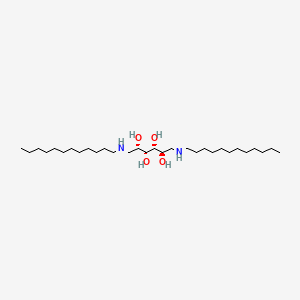

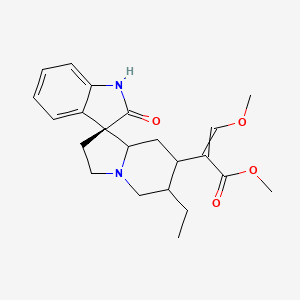

Neu5Ac alpha(2-6) N-Glycan is a complex molecule with the molecular formula C84H138N6O62 . It is a type of sialic acid that generally acts as the terminal sugar in cell surface glycans, glycoconjugates, oligosaccharides, lipo-oligosaccharides, and polysaccharides, thus exerting numerous physiological functions .

Synthesis Analysis

The synthesis of Neu5Ac alpha(2-6) N-Glycan involves a systematic and efficient means of producing diverse libraries of asymmetrically branched N-glycans. This is needed to investigate the specificities and biology of glycan-binding proteins .Molecular Structure Analysis

The molecular structure of Neu5Ac alpha(2-6) N-Glycan is complex, with a molecular weight of 2224.0 g/mol . The molecule has a large number of hydroxyl groups, which are selectively modified by glycosyltransferases to synthesize complex glycans .Chemical Reactions Analysis

The chemical reactions involved in the formation of Neu5Ac alpha(2-6) N-Glycan are complex and involve the selective modification of specific hydroxyl groups on an acceptor containing many equally reactive hydroxyls .Physical And Chemical Properties Analysis

Neu5Ac alpha(2-6) N-Glycan has a complex structure with many hydroxyl groups, which contribute to its reactivity. It has a molecular weight of 2224.0 g/mol .科学的研究の応用

グリカンベースのバイオセンサー開発

N-グリカンα(2-6)結合シアル酸は、グリカンベースのバイオセンサー開発のための糖生物学研究で使用されています。 これらのバイオセンサーは、さまざまな生物学的プロセスに重要な役割を果たすグリカン結合タンパク質との特定の相互作用を検出することができます .

診断アッセイ

この化合物は、診断アッセイの開発においても重要な役割を果たします。 グリカン結合タンパク質との特定の相互作用を利用することで、研究者は特定の疾患や状態に対してより感度が高く、特異性の高いアッセイを開発することができます .

細胞接着と移動の研究

研究者は、N-グリカンα(2-6)結合シアル酸を用いて、細胞接着と移動の研究を行ってきました。 これらのプロセスにおけるグリカン結合タンパク質の役割を理解することは、がん転移と組織再生についての洞察を得るために不可欠です .

免疫応答の調節

N-グリカンα(2-6)結合シアル酸とグリカン結合タンパク質の相互作用は、免疫応答の調節において重要な役割を果たします。 これは、自己免疫疾患の治療法の開発やワクチンの有効性の向上に影響を与えます .

タンパク質の折り畳みと免疫原性

糖タンパク質上のN-グリカンα(2-6)結合シアル酸を含むグリカンは、タンパク質の折り畳みと免疫原性における生物学的影響のため、その特性評価が不可欠です。 この理解は、薬剤設計と治療戦略の改善につながる可能性があります .

受容体相互作用

N-グリカンα(2-6)結合シアル酸の研究は、細胞レベルでの受容体相互作用を理解するためにも重要です。 この知識は、特に特定の細胞タイプや経路を標的とする薬剤開発に不可欠です .

ウイルス関連グリカンエピトープ研究

N-グリカンα(2-6)結合シアル酸は、ウイルス関連グリカンエピトープの研究に使用されています。 この研究は、ウイルス侵入または複製に関連する特定のオリゴ糖を標的とすることで、抗ウイルス薬やワクチンの開発に貢献する可能性があります .

シアル酸オリゴ糖の化学合成

最後に、この化合物は、シアル酸オリゴ糖の化学合成に使用されています。 これらの合成された化合物は、生物学的プロセスの研究や治療薬の開発など、さまざまな用途があります .

作用機序

Biochemical Pathways

- Twenty Golgi-localized sialyltransferases (STs) catalyze the synthesis of sialylated glycans on proteins and lipids. These STs add sialic acid (Sia) to N-glycans . Neu5Ac biosynthesis occurs in the Golgi, where STs maintain their localization and recognize specific substrates.

Pharmacokinetics

- Neu5Ac alpha(2-6) N-Glycan is absorbed through the gastrointestinal tract. It circulates in the bloodstream, interacting with various tissues. Enzymatic conversion leads to N-glycolylglucosamine-6-phosphate (GlcNGc-6P) via N-glycolylmannosamine (ManNGc) and GlcNGc . Neu5Ac is excreted primarily in urine.

Result of Action

- Sialylation affects protein conformation, stability, and function. For example, Neu5Ac alpha(2-6) N-Glycan on β1-integrin influences cancer cell survival and drug resistance. Neu5Ac alpha(2-6) N-Glycan impacts immune cell recognition, inflammation, and metastasis .

実験室実験の利点と制限

Neu5Ac alpha(2-6) N-Glycan has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and manipulate in the laboratory. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it can be difficult to obtain pure Neu5Ac alpha(2-6) N-Glycan in large quantities, which can limit its use in some experiments. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.

将来の方向性

There are a number of potential future directions for research on Neu5Ac alpha(2-6) N-Glycan. These include further exploration of its role in cell-cell communication, immune response regulation, and gene expression. Additionally, research could be conducted to explore its potential role in cancer and other diseases. Additionally, further research could be conducted to better understand its mechanism of action and to develop new therapeutic drugs based on its structure. Finally, research could be conducted to develop new methods of synthesizing and manipulating Neu5Ac alpha(2-6) N-Glycan in the laboratory.

合成法

Neu5Ac alpha(2-6) N-Glycan can be synthesized using a variety of methods. The most common method is the direct synthesis of the core sugar, Neu5Ac, from N-acetylmannosamine (ManNAc) and pyruvate. This reaction is catalyzed by the enzyme, N-acetylglucosamine-6-phosphate synthase. Once the core sugar is synthesized, additional sugar molecules can be added to it to form the Neu5Ac alpha(2-6) N-Glycan. These additional sugars can be added using a variety of methods, including the use of glycosyltransferases, glycosidases, and other enzymes.

生化学分析

Biochemical Properties

Neu5Ac alpha(2-6) N-Glycan also interacts with sialic acid-binding immunoglobulin-type lectins (Siglecs), which are a family of cell surface receptors that recognize sialylated glycans. These interactions play a crucial role in modulating immune responses and cell signaling pathways. Additionally, Neu5Ac alpha(2-6) N-Glycan is involved in the recognition and binding of pathogens, such as viruses and bacteria, which use sialylated glycans as receptors for entry into host cells .

Cellular Effects

In immune cells, Neu5Ac alpha(2-6) N-Glycan plays a role in regulating immune responses by interacting with Siglecs. These interactions can modulate the activation and inhibition of immune cells, affecting processes such as inflammation and immune tolerance. Additionally, Neu5Ac alpha(2-6) N-Glycan is involved in the regulation of cell adhesion and migration, which are critical for processes such as wound healing and cancer metastasis .

Molecular Mechanism

Neu5Ac alpha(2-6) N-Glycan can also influence enzyme activity by acting as a substrate or inhibitor. For instance, the presence of Neu5Ac alpha(2-6) N-Glycan on glycoproteins can affect the activity of glycosidases and glycosyltransferases, which are enzymes involved in the modification and processing of glycans. These interactions can lead to changes in the structure and function of glycoproteins, ultimately impacting cellular processes .

Temporal Effects in Laboratory Settings

Long-term studies have shown that the presence of Neu5Ac alpha(2-6) N-Glycan can have lasting effects on cellular function. For example, the continuous expression of Neu5Ac alpha(2-6) N-Glycan on the cell surface can lead to sustained changes in cell signaling and gene expression, which can impact processes such as cell growth and differentiation. Additionally, the degradation of Neu5Ac alpha(2-6) N-Glycan over time can result in the loss of its functional effects, highlighting the importance of glycan stability in maintaining cellular functions .

Dosage Effects in Animal Models

In animal models, the administration of Neu5Ac alpha(2-6) N-Glycan has been shown to modulate immune responses by affecting the activation and inhibition of immune cells. For example, low doses of Neu5Ac alpha(2-6) N-Glycan can enhance the activation of T cells and promote the production of cytokines, while high doses can lead to the suppression of immune responses and increased inflammation. These dosage-dependent effects highlight the importance of carefully regulating the levels of Neu5Ac alpha(2-6) N-Glycan in therapeutic applications .

Metabolic Pathways

The degradation of Neu5Ac alpha(2-6) N-Glycan involves the cleavage of the Neu5Ac residue by sialidases, which are enzymes that remove sialic acids from glycans. This degradation process can regulate the levels of Neu5Ac alpha(2-6) N-Glycan in cells and tissues, impacting cellular functions and metabolic flux. Additionally, Neu5Ac alpha(2-6) N-Glycan can influence the levels of other metabolites by modulating the activity of enzymes involved in glycan metabolism .

Transport and Distribution

Once at the cell surface, Neu5Ac alpha(2-6) N-Glycan can interact with cell surface receptors, such as Siglecs, and participate in cell-cell communication and signaling. Additionally, Neu5Ac alpha(2-6) N-Glycan can be internalized by endocytosis and transported to various intracellular compartments, where it can be degraded or recycled. The distribution of Neu5Ac alpha(2-6) N-Glycan within tissues is also influenced by its interactions with binding proteins and transporters, which can affect its localization and accumulation .

Subcellular Localization

The localization of Neu5Ac alpha(2-6) N-Glycan is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the addition of Neu5Ac to the glycan structure by ST6Gal1 occurs in the Golgi apparatus, and the modified glycoproteins are then transported to the cell surface. Additionally, the internalization of Neu5Ac alpha(2-6) N-Glycan by endocytosis can lead to its localization in endosomes and lysosomes, where it can be degraded or recycled .

特性

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H138N6O62/c1-21(100)85-27(9-91)46(111)64(32(110)12-94)144-73-43(88-24(4)103)54(119)67(37(17-99)138-73)147-78-63(128)70(148-80-72(60(125)50(115)34(14-96)137-80)150-75-45(90-26(6)105)56(121)66(36(16-98)140-75)146-77-62(127)58(123)52(117)40(143-77)20-135-84(82(131)132)8-29(107)42(87-23(3)102)69(152-84)48(113)31(109)11-93)53(118)38(141-78)18-133-79-71(59(124)49(114)33(13-95)136-79)149-74-44(89-25(5)104)55(120)65(35(15-97)139-74)145-76-61(126)57(122)51(116)39(142-76)19-134-83(81(129)130)7-28(106)41(86-22(2)101)68(151-83)47(112)30(108)10-92/h9,27-80,92-99,106-128H,7-8,10-20H2,1-6H3,(H,85,100)(H,86,101)(H,87,102)(H,88,103)(H,89,104)(H,90,105)(H,129,130)(H,131,132)/t27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53+,54+,55+,56+,57-,58-,59-,60-,61+,62+,63-,64+,65+,66+,67+,68+,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80+,83+,84+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUDFCLKLQVGTB-YEUWVLACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H138N6O62 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2224.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Tert-butyl-4-[[3-tert-butyl-5-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]-4-hydroxyphenyl]methyl]-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol](/img/structure/B1496809.png)

![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B1496838.png)